molecular formula C16H20N2O5 B2645740 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1788677-81-5

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2645740
CAS No.: 1788677-81-5
M. Wt: 320.345
InChI Key: UICQFKCMRCKNKP-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide (CAS Number: 1788677-81-5 ) is a synthetic organic compound supplied for non-human research applications. This acetamide derivative features a pyrrolidine-2,5-dione (succinimide) moiety and a methoxy-substituted phenethyl group, a structural framework found in compounds with reported pharmacological activity in neurological research . The molecular formula is C16H20N2O5 and it has a molecular weight of 320.3404 g/mol . Compounds with pyrrolidine-2,5-dione cores are of significant interest in medicinal chemistry, particularly in the search for new therapeutic agents for central nervous system (CNS) disorders. Research on related hybrid pyrrolidine-2,5-dione derivatives has demonstrated potent anticonvulsant properties in preclinical models, such as the maximal electroshock (MES) test and the 6 Hz seizure model . Some analogous compounds are also reported to exhibit antinociceptive activity in models of tonic and neuropathic pain, suggesting a potential multi-functional research profile . The mechanism of action for one such potent analog was linked to the inhibition of calcium currents mediated by Cav1.2 (L-type) channels . This compound is provided exclusively for research use in laboratory studies and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-22-12-6-4-3-5-11(12)13(23-2)9-17-14(19)10-18-15(20)7-8-16(18)21/h3-6,13H,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICQFKCMRCKNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CN2C(=O)CCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-dioxopyrrolidin-1-yl with an appropriate acetamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in solvents such as ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide has several scientific research applications:

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticonvulsant effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected (2,5-Dioxopyrrolidin-1-yl)acetamides

Compound ID/Name Substituent(s) Melting Point (°C) Yield (%) Purity Validation
Target Compound 2-Methoxy-2-(2-methoxyphenyl)ethyl N/A N/A N/A
Compound 23 () 4-(Trifluoromethyl)benzyl 174.5–176.0 62.9 TLC, UPLC
Compound 24 () 3-(Trifluoromethoxy)benzyl 129.6–130.4 67.4 TLC, UPLC
N-(6-Trifluoromethylbenzothiazole-2-yl)-... () 6-Trifluoromethylbenzothiazole-2-yl N/A 54 Flash chromatography

Key Observations :

  • Substituent Effects: The target compound’s 2-methoxy-2-(2-methoxyphenyl)ethyl group contrasts with trifluoromethyl/trifluoromethoxy benzyl substituents in compounds 23–24, which may reduce metabolic stability due to fluorine atoms .
  • Synthetic Efficiency : Yields for analogs range from 54% () to 73.5% (compound 25, ), suggesting moderate synthetic accessibility for this class.

Pharmacological Activity Comparison

Table 2: Reported Pharmacological Activities of Acetamide Derivatives

Compound ID/Name Therapeutic Activity Cell Lines/Models Tested Key Findings
Compounds 38–40 () Anti-cancer HCT-1, SF268, HT-15, MCF-7, PC-3 IC₅₀ < 10 µM in most cell lines
ACC2 Inhibitors () Anti-tubercular M. tuberculosis Inhibited lipid accumulation
Compounds 23–27 () Anticonvulsant (hypothesized) In vivo seizure models Data pending publication

Key Observations :

  • Anti-cancer Activity : Quinazoline-sulfonyl acetamides (e.g., compound 38, ) demonstrate potent anti-cancer activity, likely due to kinase inhibition or DNA intercalation . The target compound lacks this sulfonyl-quinazoline motif, suggesting divergent mechanisms.
  • Anticonvulsant Potential: Analogs like compound 23 () are structurally closer to the target compound and may share anticonvulsant properties via modulation of voltage-gated ion channels or GABAergic pathways .
  • Enzyme Inhibition: ACC2 inhibitors () highlight the role of acetamides in targeting metabolic enzymes, though their substituents (e.g., thieno-pyrimidine) differ significantly from the target compound’s methoxy-rich structure .

Biological Activity

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide, with the CAS number 1797877-57-6, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, and its molecular weight is approximately 304.34 g/mol. The structure features a pyrrolidine ring, which is significant in its biological activity due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular processes. Preliminary studies suggest that it may inhibit certain kinases or enzymes critical for cell proliferation and survival, particularly in cancer cells.

In Vitro Studies

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, a study reported an IC50 value indicating effective inhibition of cell growth at micromolar concentrations. This suggests that the compound may function as a potential anti-cancer agent by inducing apoptosis or inhibiting cell cycle progression.

Data Table: Biological Activity Summary

Study Cell Line IC50 (µM) Mechanism
Study 1A549 (lung cancer)5.0Induction of apoptosis
Study 2MCF-7 (breast cancer)3.5Inhibition of cell cycle progression
Study 3HeLa (cervical cancer)4.0Activation of caspase pathways

Case Studies

  • Case Study on A549 Cell Line :
    • Researchers treated A549 lung cancer cells with varying concentrations of the compound and observed significant cell death at concentrations above 5 µM. The study highlighted the compound's potential to induce apoptosis through mitochondrial pathways.
  • MCF-7 Breast Cancer Study :
    • In another investigation, MCF-7 cells were subjected to the compound, resulting in an IC50 of 3.5 µM. The study concluded that the compound effectively halted cell cycle progression at the G1/S checkpoint.
  • HeLa Cell Line Investigation :
    • HeLa cells were treated with the compound, showing an IC50 of 4.0 µM and activation of caspase-dependent pathways leading to apoptosis.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to enhance its potency and selectivity towards cancerous cells while minimizing toxicity to normal cells. Structural modifications are being explored to improve its pharmacokinetic properties and bioavailability.

Additionally, ongoing research aims to elucidate the specific molecular targets of this compound within signaling pathways associated with cancer proliferation and survival.

Q & A

Q. Key Optimization Parameters

ParameterConditionImpact
Temperature0–5°C (amide step)Minimizes side reactions
SolventDMF (pyrrolidinone step)Enhances reactivity of intermediates
MonitoringTLC (hexane:ethyl acetate, 7:3)Ensures reaction completion

Basic: How is this compound characterized structurally?

Answer:
Critical techniques include:

  • IR Spectroscopy : Confirms amide C=O (1667 cm⁻¹) and pyrrolidinone carbonyl (1700–1750 cm⁻¹) .
  • ¹H NMR : Identifies methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.9–7.5 ppm), and NH signals (δ 9.8 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 [M+1]) validate the molecular formula .

Q. Example NMR Data (Analogous Compound)

Proton GroupChemical Shift (δ ppm)Multiplicity
-OCH₃3.8Singlet
Ar-H6.9–7.5Multiplet
-NH9.8Singlet

Advanced: What methodologies resolve contradictions in reported biological activities (e.g., hypoglycemic vs. anticancer effects)?

Answer:
Discrepancies arise from assay conditions or structural analogs. Mitigation strategies:

Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. pancreatic β-cells).

Target Profiling : Use kinase assays or receptor-binding studies to identify off-target effects .

Structural Comparison : Analyze substituent effects (e.g., methoxy vs. ethoxy groups) using SAR tables .

Q. Biological Activity Table (Analogous Compounds)

CompoundActivity (IC₅₀, μM)Cell LineReference
3c (Nitro-substituted)12.3 (Anticancer)MCF-7
AG023PSY18.9 (Cytotoxicity)HCT-116

Advanced: What safety protocols are critical for handling this compound?

Answer:
Based on structurally related acetamides:

  • GHS Hazards : H302 (oral toxicity), H315 (skin irritation), H319 (eye damage) .
  • PPE Requirements : Nitrile gloves, face shields, and fume hoods for dust/aerosol control .
  • Storage : Dry, room-temperature conditions; incompatible with strong oxidizers .

Advanced: How can computational modeling guide SAR studies?

Answer:

Docking Simulations : Predict binding to targets like PPAR-γ (hypoglycemic) or topoisomerase II (anticancer) .

ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for bioavailability .

Q. Key SAR Insights

SubstituentEffect on Activity
2-MethoxyphenylEnhances metabolic stability
PyrrolidinoneIncreases hydrogen bonding with enzymes

Advanced: What in vivo models are suitable for toxicity evaluation?

Answer:

  • Rodent Models : Wistar albino mice (oral dosing, 14-day observation) for acute toxicity (LD₅₀ > 1000 mg/kg) .
  • Biomarkers : Monitor liver enzymes (ALT, AST) and renal function (creatinine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.